molecular formula C13H9F15O2 B14239028 1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-Pentadecafluorodecyl prop-2-enoate CAS No. 252669-70-8

1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-Pentadecafluorodecyl prop-2-enoate

Cat. No.: B14239028
CAS No.: 252669-70-8
M. Wt: 482.18 g/mol
InChI Key: WPZDRVMXANVDEQ-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-Pentadecafluorodecyl prop-2-enoate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. It is used in various industrial applications due to its resistance to solvents, acids, and bases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-Pentadecafluorodecyl prop-2-enoate typically involves the esterification of pentadecafluorodecanol with prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and high-performance liquid chromatography (HPLC) is common to achieve high purity levels required for specific applications.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-Pentadecafluorodecyl prop-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles and nucleophiles.

    Polymerization: The compound can undergo polymerization to form fluorinated polymers with unique properties.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used to replace fluorine atoms with iodine.

    Addition Reactions: Catalysts like palladium on carbon (Pd/C) can facilitate hydrogenation of the double bond.

    Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate polymerization.

Major Products Formed

    Substitution Reactions: Products with different halogen atoms or other functional groups.

    Addition Reactions: Saturated compounds with added functional groups.

    Polymerization: High molecular weight fluorinated polymers.

Scientific Research Applications

1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-Pentadecafluorodecyl prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of fluorinated polymers and copolymers.

    Biology: Employed in the development of fluorinated surfactants for biological assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.

    Industry: Utilized in the production of non-stick coatings, lubricants, and water-repellent materials.

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-Pentadecafluorodecyl prop-2-enoate is primarily based on its fluorinated structure. The multiple fluorine atoms create a highly hydrophobic surface, which can interact with various molecular targets through van der Waals forces and hydrophobic interactions. This property is exploited in applications such as non-stick coatings and water-repellent materials.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Heptadecafluoroheptyl acrylate
  • 1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-Pentadecafluorooctyl methacrylate
  • 1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Tridecafluorononyl acrylate

Uniqueness

1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-Pentadecafluorodecyl prop-2-enoate is unique due to its specific chain length and the presence of a prop-2-enoate moiety. This structure provides a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications. Its ability to undergo polymerization and form stable polymers further distinguishes it from other similar compounds.

Properties

CAS No.

252669-70-8

Molecular Formula

C13H9F15O2

Molecular Weight

482.18 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-pentadecafluorodecyl prop-2-enoate

InChI

InChI=1S/C13H9F15O2/c1-2-6(29)30-13(27,28)12(25,26)11(23,24)10(21,22)9(19,20)7(14,15)4-3-5-8(16,17)18/h2H,1,3-5H2

InChI Key

WPZDRVMXANVDEQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC(C(C(C(C(C(CCCC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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